Ethyl 6-bromo-4-(difluoromethyl)nicotinate
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Overview
Description
Ethyl 6-bromo-4-(difluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF2NO2 It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a difluoromethyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-(difluoromethyl)nicotinate typically involves the bromination of ethyl nicotinate followed by the introduction of the difluoromethyl group. One common method is the use of bromine in the presence of a catalyst to achieve selective bromination at the 6th position. The difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl bromide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would result in a biaryl compound .
Scientific Research Applications
Ethyl 6-bromo-4-(difluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-(difluoromethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Contains a difluoromethyl group on a different scaffold.
Uniqueness
Ethyl 6-bromo-4-(difluoromethyl)nicotinate is unique due to the presence of both bromine and difluoromethyl groups on the nicotinate scaffold. This combination imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8BrF2NO2 |
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Molecular Weight |
280.07 g/mol |
IUPAC Name |
ethyl 6-bromo-4-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)6-4-13-7(10)3-5(6)8(11)12/h3-4,8H,2H2,1H3 |
InChI Key |
RRNUGZCPFPFCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C(F)F)Br |
Origin of Product |
United States |
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